molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4

2-[(4-Ethoxyphenoxy)methyl]oxirane

Cat. No. B103397
CAS RN: 18110-26-4
M. Wt: 194.23 g/mol
InChI Key: RXBYVUJCNJKSEO-UHFFFAOYSA-N
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Description

The compound "2-[(4-Ethoxyphenoxy)methyl]oxirane" is a type of oxirane, or epoxide, which is an organic compound containing an oxygen atom connected to two adjacent carbon atoms forming a three-membered cyclic structure. This particular compound features an ethoxyphenoxy group attached to the oxirane ring. Oxiranes are known for their reactivity due to the ring strain of the three-membered cycle, making them valuable intermediates in organic synthesis.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported through the interaction of dioxaphospholane with hexafluoroacetone, leading to the formation of cage-like phosphoranes with high stereoselectivity, which upon hydrolysis can yield oxirane derivatives . Another approach involves the nucleophilic substitution reaction of epichlorohydrin with alcohols, as seen in the preparation of a fluorinated oxirane derivative . Additionally, the synthesis of oxirane-2-carboxylic acid derivatives has been described, starting from bromophenoxy compounds, which undergo a series of reactions including oxidation to form the oxirane ring .

Molecular Structure Analysis

The molecular structure of oxirane compounds is characterized by the three-membered epoxide ring, which is highly strained and thus reactive. The presence of substituents on the oxirane ring, such as the ethoxyphenoxy group, can influence the reactivity and the stereochemistry of the compound. The structure of related compounds has been elucidated using techniques like NMR spectroscopy and X-ray diffraction, revealing details about the arrangement of atoms and the presence of stereocenters .

Chemical Reactions Analysis

Oxiranes are versatile intermediates that can undergo a variety of chemical reactions. They can participate in ring-opening polymerizations to form polyethers with specific structural features . Copper-catalyzed tandem reactions have been used to create benzodioxanes from oxirane derivatives, involving ring-opening and intramolecular cyclization . Acid-catalyzed ring-opening reactions of oxiranes can lead to the formation of carbinol derivatives . Furthermore, oxiranes can react with CH-acids to form furanones, with the product distribution depending on the nature of the CH-acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a fluorinated alkyl group can significantly alter the hydrophobicity and thermal stability of the oxirane compound . The reactivity of oxiranes towards different nucleophiles can be exploited to synthesize a wide range of products with varying physical properties .

Scientific Research Applications

Electrochromic Properties Enhancement

2-[(4-Ethoxyphenoxy)methyl]oxirane and similar compounds have been investigated for their potential in enhancing electrochromic properties. For instance, the synthesis of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and its polymerization led to materials with significant electrochromic enhancements, such as high contrast ratios and fast response times, suitable for applications in smart windows and displays (Zhang et al., 2014).

Genetic Impact Studies

Oxiranes, including compounds similar to 2-[(4-Ethoxyphenoxy)methyl]oxirane, have been studied for their biological impact, specifically their potential to induce gene mutations and chromosomal aberrations in mammalian cells. This research is crucial for understanding the safety and environmental impact of these compounds (Schweikl et al., 2004).

Synthesis and Chemical Reactions

The chemical behavior of 2-[(4-Ethoxyphenoxy)methyl]oxirane, particularly its reactivity and role in the synthesis of complex molecules, has been a subject of research. For example, its use in CuBr-catalyzed tandem reactions to prepare 2-substituted-1,4-benzodioxanes demonstrates its versatility in organic synthesis (Liu & Bao, 2010).

Polymer Synthesis

Research into the synthesis of polymers using oxirane derivatives like 2-[(4-Ethoxyphenoxy)methyl]oxirane has led to the development of novel polyethers. These polymers exhibit unique properties such as carbonyl-aromatic π-stacked structures, which could be useful in advanced material science (Merlani et al., 2015).

Theoretical Studies and Catalysis

Theoretical studies have also explored the catalytic hydrogenation of oxiranes, providing insights into chemical reactions and mechanisms. Such research is fundamental for developing new catalytic processes and understanding reaction dynamics (Kuevi et al., 2012).

Antioxidant and Antilipase Agents

Some oxirane derivatives have been evaluated for their biological activities, such as antioxidant and antilipase effects. These findings can lead to the development of new therapeutic agents for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).

Corrosion Inhibition

Aromatic epoxy monomers derived from oxirane compounds have been studied for their potential as corrosion inhibitors. This research is significant in materials science, particularly in protecting metals from corrosion in acidic environments (Dagdag et al., 2019).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation . The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, H341, H412 .

properties

IUPAC Name

2-[(4-ethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYVUJCNJKSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395825
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxyphenoxy)methyl]oxirane

CAS RN

18110-26-4
Record name 2-[(4-ethoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Ethoxyphenol (0.25 g, 1.81 mmol), anhydrous potassium carbonate (0.50 g, 3.62 mmol) and epichlorohydrin (0.57 ml, 7.24 mmol) were added to acetone (4.52 ml) and the resulting heterogeneous solution was refluxed for 16 hrs. The mixture was cooled to room temperature, filtered through a pad of celite and the filtrate was concentrated under reduced pressure. The resulting oil was dissolved in toluene (20 mL), washed sequentially with water (15 mL), 5% aqueous NaOH (20 mL) and water again (20 mL). The organic layer was dried with MgSO4 and concentrated under reduced pressure to yield 0.292 g (83%) of 2-((4-ethoxyphenoxy)methyl)oxirane as a white solid (mp=41° C.). 1H NMR (400 MHz, CDCl3) δ 6.91-6.77 (m, 4H), 4.17 (dd, J=11.0, 3.2, 1H), 3.98 (q, J=7.0, 2H), 3.91 (dd, J=11.0, 5.6, 1H), 3.34 (m, 1H), 2.90 (dd, J=4.9, 4.1, 1H), 2.75 (dd, J=5.0, 2.7, 1H), 1.39 (t, J=6.98, 3H). 13C NMR (75 MHz, CDCl3) δ 153.72, 152.78, 115.90, 115.90, 115.59, 115.59, 69.71, 64.18, 50.49, 44.98, 15.15. HRMS (m/z): [MNa]+ calc. for C11H14O3Na+, 217.08. found 217.0826.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Chavez, AJ Martinko, C Lau, MN Pham… - Journal of medicinal …, 2011 - ACS Publications
Toll-like receptor 4 (TLR4) induced proinflammatory signaling has been directly implicated in severe sepsis and represents an attractive therapeutic target. Herein, we report our …
Number of citations: 40 pubs.acs.org

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